molecular formula C18H23N3O3S B2422373 N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 850937-18-7

N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2422373
M. Wt: 361.46
InChI Key: ALVKIEYOVXSHBI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as COTI-2, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in 2012 by a team of researchers led by Dr. Wayne Danter at the University of Guelph in Canada. Since then, COTI-2 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in the treatment of cancer.

Mechanism Of Action

The mechanism of action of N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is not yet fully understood, but it is thought to involve the inhibition of the mutant p53 protein. The p53 protein is a tumor suppressor protein that is mutated in approximately 50% of all human cancers. Mutant p53 has been shown to promote tumor growth and resistance to chemotherapy. N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been found to reactivate mutant p53, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been found to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has also been found to reduce the expression of genes involved in cancer cell survival and proliferation. In addition, N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been found to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide for lab experiments is its high potency and specificity against mutant p53. This allows researchers to study the effects of mutant p53 reactivation on cancer cells in a controlled environment. However, one limitation of N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are a number of potential future directions for research on N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide. One area of interest is the development of combination therapies that include N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide and other cancer drugs. Another area of interest is the development of biomarkers that can predict which cancer patients are most likely to benefit from N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide treatment. Finally, there is potential for the development of N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide analogs with improved potency and specificity against mutant p53.

Synthesis Methods

The synthesis of N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves a series of chemical reactions that convert starting materials into the final product. The process begins with the reaction of 4-ethoxybenzohydrazide with thioacetic acid to form 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-thiol. This compound is then reacted with cyclohexyl isocyanate to yield N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide. The synthesis of N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been optimized to yield high purity and high yields of the final product.

Scientific Research Applications

N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, ovarian, and lung cancer. N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. In addition, N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been found to be effective in combination with other cancer drugs, suggesting that it may have potential as a combination therapy.

properties

IUPAC Name

N-cyclohexyl-2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-2-23-15-10-8-13(9-11-15)17-20-21-18(24-17)25-12-16(22)19-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVKIEYOVXSHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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